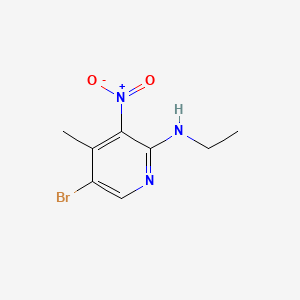

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-3-10-8-7(12(13)14)5(2)6(9)4-11-8/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEKEYYPHDLMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C(=C1[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682470 | |

| Record name | 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-58-4 | |

| Record name | 2-Pyridinamine, 5-bromo-N-ethyl-4-methyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, a substituted pyridine derivative with potential applications in synthetic chemistry. Due to the limited availability of data for this specific compound, this guide also draws upon information from its immediate precursor and related analogues to provide a thorough understanding of its properties, synthesis, and potential reactivity.

Physicochemical Data and Identification

A publicly registered CAS (Chemical Abstracts Service) number for this compound has not been identified in major chemical databases. However, the un-ethylated precursor, 5-Bromo-4-methyl-3-nitropyridin-2-amine, is well-documented.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-4-methyl-3-nitropyridin-2-amine | 100367-40-6[1] | C6H6BrN3O2 | 232.04 |

| This compound | Not Available | C8H10BrN3O2 | 260.10[2] |

Proposed Synthesis

The most direct synthetic route to this compound is the N-ethylation of its precursor, 5-Bromo-4-methyl-3-nitropyridin-2-amine.

Experimental Protocol: N-ethylation of 5-Bromo-4-methyl-3-nitropyridin-2-amine

Objective: To introduce an ethyl group onto the exocyclic amine of 5-Bromo-4-methyl-3-nitropyridin-2-amine.

Reagents and Materials:

-

5-Bromo-4-methyl-3-nitropyridin-2-amine (1 equivalent)

-

Ethyl iodide or ethyl bromide (1.1-1.5 equivalents)

-

A suitable base (e.g., sodium hydride, potassium carbonate) (1.2-2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Reaction vessel with a magnetic stirrer and nitrogen inlet

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry reaction vessel under a nitrogen atmosphere, add 5-Bromo-4-methyl-3-nitropyridin-2-amine and the anhydrous solvent.

-

Cool the mixture in an ice bath and add the base portion-wise, ensuring the temperature does not rise significantly.

-

Stir the suspension for 30 minutes at 0°C.

-

Slowly add the ethylating agent (ethyl iodide or ethyl bromide) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its key functional groups. This molecular structure, with its combination of electron-withdrawing and electron-donating groups, makes it a versatile intermediate in synthetic chemistry[1].

-

2-Amino Group: The secondary amine at the 2-position is a nucleophilic center and can participate in further substitution reactions.

-

3-Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

-

5-Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution and is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at this position.

Given these features, this compound is a promising building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries[1].

Caption: Logical relationships of potential reactive sites.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific compound 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is limited. This guide provides a comprehensive overview based on available information for its parent amine, 2-Amino-5-bromo-4-methyl-3-nitropyridine, and established synthetic methodologies for related compounds. All experimental protocols are proposed based on analogous chemical transformations.

Core Physicochemical Properties

Table 1: Physicochemical Properties of 2-Amino-5-bromo-4-methyl-3-nitropyridine

| Property | Value | Source |

| CAS Number | 100367-40-6 | [1] |

| Molecular Formula | C6H6BrN3O2 | [1] |

| Molecular Weight | 232.04 g/mol | Calculated |

| Appearance | Colorless or light yellow crystal or crystalline powder | [1] |

| Melting Point | 160-165 °C | [1] |

| Solubility | Almost insoluble in water; soluble in ethanol, chloroform, methanol | [1] |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached via the N-ethylation of its parent amine, 2-Amino-5-bromo-4-methyl-3-nitropyridine. A plausible method involves reductive amination.

Proposed Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (Parent Amine)

The synthesis of the parent amine likely involves the nitration and bromination of a suitable 2-amino-4-methylpyridine precursor. The precise order of these steps can vary, but a common route involves the nitration of a protected aminopyridine followed by bromination.

Proposed N-Ethylation of 2-Amino-5-bromo-4-methyl-3-nitropyridine

A potential method for the N-ethylation of the primary amine is through reductive amination using acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

Experimental Protocol: N-Ethylation via Reductive Amination

-

Reaction Setup: To a solution of 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add acetaldehyde (1.5-2.0 eq).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise to the reaction mixture. The temperature should be monitored and maintained at room temperature.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been documented for this compound, the broader class of 2-aminopyridine derivatives is known for a wide range of pharmacological effects. These compounds are recognized as important pharmacophores in drug discovery.[2][3]

Substituted 2-aminopyridines have been reported to exhibit activities including:

-

Antibacterial [4]

-

Anticancer

-

Anti-inflammatory

The diverse biological activities suggest that these compounds can interact with various biological targets. The specific substitutions on the pyridine ring play a crucial role in determining the pharmacological profile. The presence of a nitro group, a common feature in pharmacologically active compounds, and a bromine atom, which can participate in halogen bonding, suggests that the target compound could have interesting biological properties worthy of investigation.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Areas of 2-Aminopyridine Derivatives

Caption: Potential therapeutic applications of the 2-aminopyridine scaffold.

References

- 1. chembk.com [chembk.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine: Properties, Synthesis, and Characterization

Disclaimer: Publicly available experimental data for the specific compound 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is limited. This guide provides a comprehensive overview based on the known properties of its close structural analogs, theoretical predictions, and established synthetic and analytical methodologies for substituted nitropyridines. All synthesis and characterization protocols are presented as hypothetical, yet plausible, experimental plans.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The specific substitutions on this compound—a bromine atom, an N-ethylamino group, a methyl group, and a nitro group—suggest its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The combination of electron-withdrawing (nitro and bromo) and electron-donating (amino and methyl) groups on the pyridine ring makes it an interesting candidate for various chemical transformations.[1]

Molecular Structure and Properties

The core structure of the target compound consists of a pyridine ring substituted at positions 2, 3, 4, and 5. Based on its nomenclature, the molecular structure can be confidently predicted.

Predicted Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative experimental data for the target molecule is unavailable. The following table summarizes the predicted properties for this compound and the known properties of its close analogs.

| Property | This compound (Predicted) | 5-Bromo-4-methyl-3-nitropyridin-2-amine[1][2] | 5-Bromo-N-methyl-3-nitropyridin-2-amine[3] |

| CAS Number | Not available | 100367-40-6 | Not available |

| Molecular Formula | C8H10BrN3O2 | C6H6BrN3O2 | C6H6BrN3O2 |

| Molecular Weight | 260.09 g/mol | 232.03 g/mol | 232.03 g/mol |

| Appearance | Predicted to be a solid | Liquid | Not available |

| Purity | N/A | 98% | Not available |

| SMILES | CCNc1nc(C)c(c(Br)c1)--INVALID-LINK--[O-] | CC1=C(C(=NC(=C1)N)--INVALID-LINK--[O-])Br | CNC1=NC=C(Br)C=C1--INVALID-LINK--[O-] |

| InChI Key | Not available | Not available | Not available |

Hypothetical Synthesis Protocol

There is no specific literature on the synthesis of this compound. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted nitropyridines. A common approach involves the nitration of an appropriately substituted aminopyridine precursor.

Proposed Synthetic Workflow

The synthesis could start from the commercially available 2-amino-5-bromo-4-methylpyridine. This starting material would first undergo N-ethylation followed by nitration.

References

Technical Guide: Spectral Analysis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data (NMR, IR, and MS) for the compound 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. Due to the limited availability of experimental data in public databases, this document outlines a proposed synthetic route and provides predicted spectral characteristics based on the analysis of its precursor and analogous compounds. This guide also includes detailed experimental protocols for the synthesis and spectral analyses.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀BrN₃O₂

-

Molecular Weight: 260.09 g/mol

-

CAS Number: Not available

Proposed Synthesis

A plausible synthetic route to obtain this compound is via the N-alkylation of its precursor, 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Caption: Proposed synthesis of the target compound via N-alkylation.

Experimental Protocol: Synthesis

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the deprotonation of the amino group.

-

Alkylation: Add iodoethane or bromoethane (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-6 (aromatic) |

| ~3.4 | q | 2H | -NH-CH₂ -CH₃ |

| ~2.5 | s | 3H | Ar-CH₃ |

| ~1.3 | t | 3H | -NH-CH₂-CH₃ |

| ~5.5 | br s | 1H | -NH - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 (C-NH) |

| ~148 | C4 (C-CH₃) |

| ~142 | C6 |

| ~135 | C3 (C-NO₂) |

| ~110 | C5 (C-Br) |

| ~40 | -NH-CH₂ -CH₃ |

| ~18 | Ar-CH₃ |

| ~14 | -NH-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium | N-H stretch |

| 2950 - 3000 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 1580 - 1620 | Strong | C=C and C=N ring stretching |

| 1500 - 1550 | Strong | Asymmetric NO₂ stretch |

| 1330 - 1370 | Strong | Symmetric NO₂ stretch |

| 1100 - 1200 | Medium | C-N stretch |

| 550 - 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 261/259 | ~98/100 | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br) |

| 246/244 | Moderate | [M - CH₃]⁺ |

| 231/229 | Moderate | [M - C₂H₅]⁺ |

| 213/211 | High | [M - NO₂]⁺ |

| 180 | Low | [M - Br]⁺ |

Experimental Protocols for Spectral Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1.0 s

-

Spectral width: ~16 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more

-

Relaxation delay: 2.0 s

-

Spectral width: ~240 ppm

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Alternatively, direct infusion with Electrospray Ionization (ESI) can be used.

-

Ionization: Ionize the sample molecules. In EI, a high-energy electron beam (typically 70 eV) is used.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should result in characteristic M⁺ and M+2 peaks of nearly equal intensity.[1][2]

Workflow Diagram

Caption: Workflow for the synthesis and spectral characterization.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

I. Compound Profile

-

IUPAC Name: 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

-

Molecular Formula: C₈H₁₀BrN₃O₂

-

Molecular Weight: 260.09 g/mol

-

Structure:

The presence of a bromine atom, a nitro group, and an amino group on the pyridine ring suggests a complex interplay of electronic and steric effects that will influence its solubility. The ethyl and methyl substituents will also contribute to its lipophilicity.

II. Predicted Solubility Characteristics

Based on its structure, this compound is expected to exhibit moderate to good solubility in polar aprotic and some polar protic organic solvents. The nitro and amino groups can participate in hydrogen bonding, while the pyridine ring offers aromatic interactions. The bromine and alkyl groups contribute to its nonpolar character.

III. Quantitative Solubility Data

As specific experimental data is not available, the following table is presented as a template for recording and comparing the solubility of this compound in various organic solvents at a standard temperature (e.g., 25°C).

| Solvent | Solvent Type | Predicted Solubility | Quantitative Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | High | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | Moderate | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | High | Data to be determined | Data to be determined |

| Dichloromethane | Nonpolar | Moderate | Data to be determined | Data to be determined |

| Chloroform | Nonpolar | Moderate | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Data to be determined | Data to be determined |

| Toluene | Nonpolar | Low | Data to be determined | Data to be determined |

| Hexane | Nonpolar | Very Low | Data to be determined | Data to be determined |

| Water | Polar Protic | Very Low | Data to be determined | Data to be determined |

IV. Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of an organic compound such as this compound.

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in grams per liter (g/L) and moles per liter (mol/L).

-

V. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational framework for initiating solubility studies on this compound. Accurate and reproducible solubility data are critical for the successful formulation and development of any new chemical entity. Researchers are encouraged to adapt the provided protocols to their specific laboratory conditions and analytical capabilities.

The Nitro Group as a Versatile Handle in the Functionalization of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The pyridine ring, in particular, is a privileged structure found in numerous pharmaceuticals and biologically active compounds. This technical guide delves into the reactivity of the nitro group in the highly functionalized pyridine derivative, 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine. The presence of multiple substituents—a halogen, an alkyl group, an amino group, and a nitro group—on the pyridine core makes this molecule a rich platform for diverse chemical transformations. This guide will focus on the two primary reaction pathways involving the nitro group: its reduction to an amino group and its role as a leaving group in nucleophilic aromatic substitution reactions.

Core Reactivity Principles

The chemical behavior of the nitro group in this compound is predominantly dictated by its strong electron-withdrawing nature. This property significantly influences the electron density of the pyridine ring, activating it towards certain chemical transformations.

1. Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further functionalizations, such as amide bond formation, sulfonylation, and the introduction of diverse pharmacophores. This reduction is typically achieved through catalytic hydrogenation or by using dissolving metals in acidic media.

2. Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the presence of the nitro group at the 3-position, makes the ring susceptible to attack by nucleophiles. In certain cases, the nitro group itself can act as a leaving group, particularly when attacked by soft nucleophiles such as thiols. This allows for the direct introduction of sulfur-containing moieties.

Experimental Protocols and Data

While specific experimental data for this compound is not extensively available in the public domain, the following protocols for structurally analogous compounds provide a strong foundation for developing synthetic routes for the target molecule.

Reduction of the Nitro Group

The reduction of a nitro group on a pyridine ring bearing an amino group and a halogen is a well-established procedure. The following protocol is adapted from the synthesis of 2,3-diamino-5-bromopyridine.[1]

Table 1: Quantitative Data for the Reduction of an Analogous 2-Amino-5-bromo-3-nitropyridine [1]

| Parameter | Value |

| Starting Material | 2-Amino-5-bromo-3-nitropyridine |

| Reducing Agent | Iron powder / Hydrochloric acid |

| Product | 2,3-Diamino-5-bromopyridine |

| Yield | 78% |

Experimental Protocol: Iron-Catalyzed Reduction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred suspension, add iron powder (5.0 eq). Heat the mixture to reflux.

-

Acidification: Slowly add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture.

-

Reaction Monitoring: Continue refluxing and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Diagram 1: General Workflow for the Reduction of the Nitro Group

Caption: Workflow for the iron-catalyzed reduction of a 3-nitropyridine derivative.

Nucleophilic Substitution of the Nitro Group

The nitro group at the 3-position of the pyridine ring can be displaced by nucleophiles, particularly sulfur-based nucleophiles. The following is a general procedure based on the reaction of 2-methyl-3-nitropyridines with thiols.[2]

Table 2: Representative Data for Nucleophilic Substitution of the 3-Nitro Group with a Thiol [2]

| Starting Material | Nucleophile | Base | Solvent | Product |

| 2-methyl-3,5-dinitropyridine | Benzylthiol | K2CO3 | DMF | 2-methyl-5-nitro-3-(benzylthio)pyridine |

Experimental Protocol: Substitution with Thiols

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the desired thiol (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.

Diagram 2: Signaling Pathway for Nucleophilic Aromatic Substitution

Caption: Mechanism of nucleophilic aromatic substitution of the nitro group.

Conclusion

The nitro group in this compound serves as a key functional handle for the elaboration of this complex pyridine scaffold. The protocols and principles outlined in this guide, derived from closely related systems, provide a robust starting point for researchers in drug discovery and chemical synthesis to explore the rich reactivity of this molecule. Both the reduction of the nitro group to an amine and its displacement via nucleophilic aromatic substitution open up avenues for the synthesis of novel compounds with potentially valuable biological or material properties. It is important to note that the provided experimental conditions may require optimization for the specific substrate.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the electronic landscape of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. By elucidating its electrophilic and nucleophilic sites, this document aims to facilitate its strategic use in the synthesis of more complex molecular architectures. The analysis is based on a combination of theoretical principles, computational data from analogous structures, and established experimental protocols.

Molecular Structure and Electronic Environment

The reactivity of this compound is governed by the complex interplay of the electronic effects of its various substituents on the pyridine ring. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene.

The substituents modulate this intrinsic reactivity:

-

N-ethyl-amino group (-NHCH₂CH₃) at C2: This is a strong electron-donating group (EDG) through resonance (lone pair on nitrogen) and a weak electron-withdrawing group through induction. It activates the pyridine ring, particularly at the ortho and para positions.

-

Nitro group (-NO₂) at C3: This is a very strong electron-withdrawing group (EWG) through both resonance and induction, significantly decreasing the electron density of the ring and making it more susceptible to nucleophilic attack.

-

Methyl group (-CH₃) at C4: This is a weak electron-donating group through induction and hyperconjugation.

-

Bromo group (-Br) at C5: This is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Overall, it is a deactivating group. The C-Br bond also presents a key site for cross-coupling reactions.

This combination of strong activating and deactivating groups creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic centers.

Identification of Nucleophilic and Electrophilic Sites

Based on the electronic properties of the substituents and computational studies on analogous molecules, the primary nucleophilic and electrophilic sites of this compound can be predicted.

Nucleophilic Sites

The electron-rich areas of the molecule are prone to attack by electrophiles.

-

Exocyclic Amino Nitrogen: The nitrogen atom of the N-ethyl-amino group is the most significant nucleophilic center. Its lone pair of electrons is readily available for reactions with electrophiles, such as alkylating and acylating agents.

-

Pyridine Ring Nitrogen: The endocyclic nitrogen of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile or a base. However, its basicity is reduced by the presence of the electron-withdrawing nitro group.

-

C6 Position of the Pyridine Ring: The C6 position is ortho to the activating amino group and meta to the deactivating nitro group, making it the most electron-rich carbon on the ring and a potential site for electrophilic aromatic substitution, although such reactions are generally difficult on highly substituted and deactivated pyridine rings.

Electrophilic Sites

The electron-deficient areas of the molecule are susceptible to attack by nucleophiles.

-

Carbon Bearing the Bromo Group (C5): The C5 position is highly electrophilic due to the inductive effect of the bromine atom and the strong electron-withdrawing effect of the adjacent nitro group (at C3, para position). This site is the primary target for palladium-catalyzed cross-coupling reactions.

-

Carbons of the Pyridine Ring (C4 and C6): The pyridine ring is generally susceptible to nucleophilic attack, especially when substituted with strong electron-withdrawing groups like the nitro group. The C4 and C6 positions are particularly activated towards nucleophilic aromatic substitution (SNA_r).

-

Nitro Group Nitrogen: The nitrogen atom of the nitro group is highly electron-deficient and can be a site for certain reductive reactions.

Quantitative Analysis from a Model System

While no specific computational data for this compound is publicly available, a density functional theory (DFT) study on the closely related 2-amino-3-nitropyridine provides valuable quantitative insights.[1][2] These values can be used to approximate the electronic landscape of the target molecule.

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

| Molecular Orbital | Energy (eV) (B3LYP/6-311++G(d,p))[1] | Implication for Reactivity |

| HOMO | -6.65 | Represents the ability to donate electrons (nucleophilicity). The high energy suggests a relatively good electron donor. |

| LUMO | -2.48 | Represents the ability to accept electrons (electrophilicity). The low energy indicates a good electron acceptor. |

| HOMO-LUMO Gap | 4.17 | A smaller gap indicates higher reactivity and the possibility of charge transfer within the molecule.[1] |

The HOMO is typically localized on the amino group and the electron-rich regions of the pyridine ring, confirming their nucleophilic character. The LUMO is expected to be distributed over the nitro group and the electron-deficient carbons of the pyridine ring, highlighting the electrophilic sites.

Natural Atomic Charges

The calculated natural atomic charges on the atoms of 2-amino-3-nitropyridine indicate the distribution of electron density.

| Atom | Natural Charge (e) (B3LYP/6-311++G(d,p))[1] |

| N (Pyridine) | -0.514 |

| C2 | 0.297 |

| N (Amino) | -0.763 |

| C3 | 0.198 |

| N (Nitro) | 0.495 |

| O (Nitro) | -0.425 |

| O (Nitro) | -0.428 |

| C4 | -0.210 |

| C5 | 0.053 |

| C6 | -0.211 |

These values quantitatively support the qualitative analysis: the amino nitrogen is highly electron-rich (nucleophilic), while the nitro group nitrogen and the C2 and C3 carbons are electron-poor (electrophilic). The addition of a bromo group at C5 and a methyl group at C4 in the target molecule would further polarize the ring, enhancing the electrophilicity at C5.

Experimental Protocols for Reactivity Probing

The predicted electrophilic and nucleophilic sites can be targeted through specific chemical reactions. The following are detailed experimental protocols for key transformations.

Probing Nucleophilicity: N-Acylation of the Amino Group

The high nucleophilicity of the exocyclic amino group can be demonstrated by its reaction with acylating agents like acetic anhydride.

Reaction: Acetylation of the 2-amino group.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid.

-

Addition of Reagent: Add acetic anhydride (1.2-1.5 eq.) to the solution. A catalytic amount of a strong acid like sulfuric acid can be added to promote the reaction.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into ice water to quench any excess acetic anhydride. The product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [3] |

| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [3] |

Probing Electrophilicity: Suzuki-Miyaura Cross-Coupling at the C-Br Bond

The electrophilic carbon at the C5 position is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form a new C-C bond.

Reaction: Palladium-catalyzed coupling of the 5-bromo position with an arylboronic acid.

Protocol:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a base such as potassium phosphate (K₃PO₄) (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction Conditions: Heat the reaction mixture to 85-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel.[4][5]

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 60-85 | [4] |

| Aryl Bromide | 2-pyridylboronate | Pd₂(dba)₃ | KF | 1,4-Dioxane | 110 | 70-92 |

Visualizing Reactivity

Graphviz diagrams can be used to represent the logical relationships of electron density and reactivity.

Electron Density Distribution

Caption: Electron-donating and withdrawing effects of substituents.

Predicted Reactive Sites

Caption: Key nucleophilic and electrophilic centers.

Conclusion

The electronic architecture of this compound is characterized by a clear demarcation of nucleophilic and electrophilic centers, primarily dictated by the powerful electron-donating N-ethyl-amino group and the electron-withdrawing nitro and bromo substituents. The exocyclic amino nitrogen stands out as the principal nucleophilic site, reactive towards acylation and alkylation. Conversely, the carbon atom at the 5-position, bearing the bromine, is the most prominent electrophilic site, making it an excellent handle for functionalization via palladium-catalyzed cross-coupling reactions. This comprehensive understanding of its reactivity profile provides a robust framework for the strategic design and synthesis of novel pyridine-based compounds for applications in drug discovery and materials science.

References

- 1. staff.najah.edu [staff.najah.edu]

- 2. researchgate.net [researchgate.net]

- 3. staff.najah.edu [staff.najah.edu]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

potential biological activity of substituted nitropyridines

An In-depth Technical Guide on the Potential Biological Activity of Substituted Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of substituted nitropyridines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Due to their diverse pharmacological properties, these compounds are actively being investigated for their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity of Substituted Nitropyridines

Substituted nitropyridines have demonstrated promising cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of various substituted nitropyridine derivatives, primarily expressed as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [1] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | [1] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | - | 3.11–4.18 | [2] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | 4.5 ± 0.3 | [3] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | HepG2 (Liver) | - | [3] |

| Pyridine derivative 9 | Various | 0.016 - 0.422 | [4] |

| Pyridine derivative 19 | MCF-7 (Breast) | 4.75 | [4] |

| Pyridine derivative 20 | MCF-7 (Breast) | 0.91 | [4] |

| Pyridine derivative 21 | MCF-7 (Breast) | 3.78 | [4] |

| Pyridine derivative 55 | MDA-MB-231 (Breast) | 9.0 | [4] |

| Pyridine derivative 56 | MDA-MB-231 (Breast) | 0.075 | [4] |

| Pyridine derivative 67 | A375 (Melanoma) | 0.0015 | [4] |

| Pyridine derivative 67 | M14 (Melanoma) | 0.0017 | [4] |

| Pyridine derivative 67 | RPMI 7951 (Melanoma) | 0.0017 | [4] |

| Pyridine derivative 68 | Various | 0.0028 | [4] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14b | MCF-7 (Breast) | 0.85 | [5] |

Key Signaling Pathways in Anticancer Activity

Substituted nitropyridines have been shown to exert their anticancer effects by modulating several critical signaling pathways. Two notable pathways are the VEGFR-2 and the p53/JNK signaling cascades.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Inhibition of the VEGFR-2 signaling pathway is a common strategy in cancer therapy.[6] Some pyridine derivatives have been identified as inhibitors of VEGFR-2.[1]

VEGFR-2 signaling cascade leading to cell proliferation and survival.

p53 and JNK Signaling Pathway in Apoptosis

The p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) are central to the induction of apoptosis (programmed cell death) in response to cellular stress, such as that induced by chemotherapeutic agents.[7][8] Some anticancer pyridines have been found to upregulate p53 and JNK, leading to G2/M cell cycle arrest and apoptosis.[3]

Simplified p53 and JNK signaling pathway leading to apoptosis.

Antimicrobial Activity of Substituted Nitropyridines

Substituted nitropyridines have also been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The nitro group is often a key pharmacophore contributing to the antimicrobial effect.

Quantitative Data for Antimicrobial Activity

The following table presents the antimicrobial activity of selected nitropyridine derivatives, typically measured as the diameter of the zone of inhibition in disk diffusion assays or as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Nitropyridine-containing complexes 50a–c | S. aureus | 9.1–17.9 | - | [2] |

| Nitropyridine-containing complexes 50a–c | B. subtilis | 9.1–17.9 | - | [2] |

| Nitropyridine-containing complexes 50a–c | P. aeruginosa | 9.1–17.9 | - | [2] |

| Nitropyridine-containing complexes 50a–c | E. coli | 9.1–17.9 | - | [2] |

| Nitropyridine-containing complexes 50a–c | C. albicans | 21.9–25.3 | - | [2] |

| Phenolic derivative (98, R = 2-OH) | B. subtilis | - | 62.5 | [2] |

| Phenolic derivative (98, R = 2-OH) | C. krusei | - | 62.5 | [2] |

| 1,4-Dihydropyridine derivative 33 | M. smegmatis | - | 9 | [9] |

| 1,4-Dihydropyridine derivative 33 | S. aureus | - | 25 | [9] |

| 1,4-Dihydropyridine derivative 33 | E. coli | - | 100 | [9] |

| 1,4-Dihydropyridine derivative 4 | M. smegmatis | - | 50 | [9] |

| 4-nitro-1,2-phenylendiamine Zn(II) complex 5 | S. mutans | 40.7 | - | [10] |

| Halogenated nitro derivatives 9b-9d | S. aureus | - | 15.6-62.5 | [10] |

| Halogenated nitro derivatives 9b-9d | Candida sp. | - | 15.6-62.5 (MFC) | [10] |

| Nicotinic acid benzylidene hydrazide derivatives (nitro substituted 4, 5, 6) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | - | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activity of substituted nitropyridines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the substituted nitropyridine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Experimental workflow for the MTT cytotoxicity assay.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[3][15][16]

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterium will create a concentration gradient of the antibiotic. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.[17][18]

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[16]

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension.[3]

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the nitropyridine compound onto the agar surface.[15]

-

Incubation: Incubate the plate under standardized conditions (e.g., 37°C for 16-18 hours).[16]

-

Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.[15]

-

Interpretation: Interpret the results as susceptible, intermediate, or resistant based on established guidelines.[17]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. It is commonly used to determine the cell cycle distribution and to quantify apoptosis.[19][20]

Principle for Cell Cycle Analysis: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]

Principle for Apoptosis Analysis: Apoptotic cells are identified by staining with Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membranes (late apoptotic and necrotic cells).[21]

General Procedure:

-

Cell Preparation: Harvest and wash the cells after treatment with the nitropyridine compound.

-

Fixation (for cell cycle): Fix the cells with a fixative like ethanol to permeabilize the membrane for DNA staining.[22]

-

Staining:

-

Flow Cytometric Analysis: Acquire data on a flow cytometer, collecting fluorescence signals from a large population of individual cells.

-

Data Interpretation: Analyze the data to determine the percentage of cells in each phase of the cell cycle or the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[23]

This guide provides a foundational understanding of the biological potential of substituted nitropyridines. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structures for enhanced therapeutic efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. biorbyt.com [biorbyt.com]

- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asm.org [asm.org]

- 16. contractlaboratory.com [contractlaboratory.com]

- 17. microbenotes.com [microbenotes.com]

- 18. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 19. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 23. benchchem.com [benchchem.com]

The Strategic Intermediate: A Technical Guide to 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine is a strategically functionalized pyridine derivative with significant potential as a synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, a nitro group, an N-ethylamino moiety, and a methyl group, offers a versatile platform for the construction of complex molecular architectures. The presence of both electron-withdrawing and electron-donating groups influences the reactivity of the pyridine core, making it a valuable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, complete with detailed experimental protocols and logical workflow diagrams to facilitate its use in research and development.

Physicochemical Properties

The structural attributes of this compound determine its physical and chemical characteristics, which are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 100367-40-6 (for the precursor amine) | [1] |

| Molecular Formula | C₈H₁₀BrN₃O₂ | - |

| Molecular Weight | 260.09 g/mol | - |

| Appearance | Expected to be a solid | [1] |

| Purity | >98% (typical for commercial grades of precursor) | [1] |

Synthesis of this compound

The synthesis of the title compound can be envisioned as a two-step process starting from a commercially available precursor, 2-amino-4-methylpyridine. The synthetic workflow involves an initial nitration and bromination followed by a selective N-ethylation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (Intermediate 1)

This protocol is adapted from established procedures for the synthesis of similar substituted nitropyridines.

Materials:

-

2-Amino-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Nitration: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath. Slowly add 2-amino-4-methylpyridine to the cooled acid while maintaining the temperature below 10 °C. To this solution, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Bromination: The crude nitrated product can be subjected to bromination directly. Dissolve the crude product in dichloromethane and add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 12-16 hours.

-

Purification: After the reaction is complete (monitored by TLC), wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-5-bromo-4-methyl-3-nitropyridine.

Quantitative Data (Expected):

| Reactant | Molar Ratio | Expected Yield |

| 2-Amino-4-methylpyridine | 1.0 | - |

| Fuming Nitric Acid | 1.1 | - |

| N-Bromosuccinimide | 1.1 | 60-70% |

Experimental Protocol: Synthesis of this compound (Final Product)

This is a proposed protocol based on standard N-alkylation methods for aminopyridines. Reductive amination offers a selective method for mono-N-alkylation.

Materials:

-

2-Amino-5-bromo-4-methyl-3-nitropyridine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 2-amino-5-bromo-4-methyl-3-nitropyridine in 1,2-dichloroethane, add acetaldehyde followed by a catalytic amount of glacial acetic acid.

-

Reduction: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride portion-wise. Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Quantitative Data (Expected):

| Reactant | Molar Ratio | Expected Yield |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 1.0 | - |

| Acetaldehyde | 1.2 | - |

| Sodium triacetoxyborohydride | 1.5 | 70-85% |

Spectroscopic Characterization (Predicted)

Predicted Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.2-8.4 (s, 1H, Ar-H), 3.4-3.6 (q, 2H, -CH₂-), 2.4-2.5 (s, 3H, Ar-CH₃), 1.2-1.4 (t, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155-157 (C-NH), 148-150 (C-NO₂), 145-147 (C-Br), 130-132 (C-CH₃), 118-120 (Ar-CH), 40-42 (-CH₂-), 18-20 (Ar-CH₃), 14-16 (-CH₃) |

| Mass Spec (ESI+) | m/z 260.0, 262.0 ([M+H]⁺, bromine isotope pattern) |

Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of complex heterocyclic systems, particularly kinase inhibitors.

References

The Ascending Role of 5-Brominated Nitropyridine Derivatives in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, 5-brominated nitropyridine derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a particular focus on their applications in oncology and potentially in neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of 5-Brominated Nitropyridine Scaffolds

The chemical architecture of 5-brominated nitropyridines, featuring a pyridine ring substituted with both a bromine atom and a nitro group, offers remarkable synthetic versatility. These functional groups serve as reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular libraries. The synthesis of these core structures typically involves well-established chemical reactions.

For instance, 2-amino-5-bromo-3-nitropyridine can be synthesized from 2-amino-5-bromopyridine through a controlled nitration reaction using a mixture of concentrated sulfuric and nitric acids.[1] Similarly, other derivatives can be prepared through bromination and nitration of the parent pyridine ring or its substituted analogues. The strategic placement of the bromo and nitro groups allows for subsequent modifications, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to introduce various pharmacophores and modulate the biological activity of the final compounds.[2][3]

Anticancer Potential: Targeting Key Signaling Pathways

A significant body of research has highlighted the potential of 5-brominated nitropyridine derivatives as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

Kinase Inhibition

Several studies have demonstrated the ability of pyridine-based compounds to act as potent kinase inhibitors.[5] The pyridine scaffold can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[5] The 5-bromo-2-nitropyridine moiety, for example, is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

Table 1: Anticancer Activity of Selected Pyridine and Pyrimidine Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 10 | HepG2 | 4.25 | [5] |

| 10 | MCF-7 | 6.08 | [5] |

| 9 | HepG2 | 4.68 | [5] |

| 9 | MCF-7 | 11.06 | [5] |

| 8 | HepG2 | 4.34 | [5] |

| 8 | MCF-7 | 10.29 | [5] |

| 15 | HepG2 | 6.37 | [5] |

| 15 | MCF-7 | 12.83 | [5] |

| Compound 5 | A549 | 10.67 | [6] |

| Compound 5 | C6 | 4.33 | [6] |

| Compound 11e | HCT-116 | 1.14 | [7] |

| Compound 11e | MCF-7 | 1.54 | [7] |

| Compound 12b | HCT-116 | IC50 < 10.33 | [7] |

| Compound 12d | MCF-7 | IC50 < 10.33 | [7] |

Note: This table includes data for various pyridine and pyrimidine derivatives to illustrate the potential of the general scaffold. Specific IC50 values for a broad range of 5-brominated nitropyridine derivatives are still under investigation in many studies.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

A standard method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the 5-brominated nitropyridine derivatives for 72 hours.[6]

-

MTT Addition: Add 10 μl of CCK-8 solution to each well and incubate for 1 hour at 37°C.[6]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[6]

In Vitro Kinase Inhibition Assay (VEGFR-2)

To determine the direct inhibitory effect of the compounds on specific kinases, an in vitro kinase assay can be performed.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the test compound, recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and assay buffer.[8]

-

Initiation: Start the kinase reaction by adding ATP.[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.[8]

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods like radioisotope labeling or ELISA-based detection with a phospho-specific antibody.[8]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8]

Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the general mechanism of action of kinase inhibitors targeting the EGFR and VEGFR-2 signaling pathways.

Caption: EGFR Signaling Pathway Inhibition.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Potential in Neurodegenerative Diseases

While the primary focus of research on 5-brominated nitropyridine derivatives has been in oncology, there is emerging, albeit preliminary, interest in their potential application for neurodegenerative diseases. Neuroinflammation is a common pathological feature in conditions such as Alzheimer's and Parkinson's disease.[9][10] The modulation of kinase signaling pathways, some of which are also implicated in neuroinflammatory processes, suggests that these compounds could offer a novel therapeutic avenue. However, further extensive research, including the use of relevant animal models of neurodegeneration, is required to validate this hypothesis and elucidate any potential neuroprotective effects.[4][11]

Future Directions

The field of 5-brominated nitropyridine derivatives in medicinal chemistry is ripe for further exploration. Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds against specific biological targets.

-

Expansion of biological screening: To investigate their efficacy against a broader range of cancer types and other diseases.

-

In-depth mechanistic studies: To fully elucidate the molecular mechanisms underlying their therapeutic effects.

-

Preclinical and clinical development: To translate the most promising candidates into novel therapies.

References

- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of neuroinflammation in neurodegenerative diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

Methodological & Application

detailed experimental protocol for the nitration of N-ethyl-4-methyl-5-bromopyridin-2-amine

Abstract

This document provides a detailed experimental protocol for the nitration of N-ethyl-4-methyl-5-bromopyridin-2-amine. The nitration of pyridine derivatives is a critical transformation in the synthesis of various pharmacologically active compounds and functional materials. Pyridine rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution; however, the presence of activating groups such as an amino substituent can facilitate this reaction.[1][2] This protocol outlines the use of a mixed acid (sulfuric and nitric acid) approach, a common and effective method for the nitration of activated pyridine systems.[3][4] The procedure includes details on reagent handling, reaction setup, temperature control, work-up, and purification.

Introduction

The introduction of a nitro group onto a pyridine scaffold is a key step in the synthesis of many valuable chemical entities. The electron-withdrawing nature of the nitro group can be exploited for further functionalization, for instance, through reduction to an amino group. The nitration of 2-aminopyridines typically occurs at the 3- or 5-position, directed by the activating amino group.[5] In the case of N-ethyl-4-methyl-5-bromopyridin-2-amine, the directing effects of the ethylamino, methyl, and bromo substituents, in conjunction with the deactivating effect of the pyridine nitrogen, must be considered to predict the regioselectivity of the reaction. The ethylamino group is a strong activating group and is expected to direct the incoming electrophile to the ortho and para positions. The methyl group is a weak activating group, while the bromo group is a deactivating but ortho, para-directing substituent. The most probable site of nitration is the C3 position, which is ortho to the strongly activating ethylamino group.

Experimental Protocol

2.1. Materials and Reagents

| Reagent | Grade | Supplier |

| N-ethyl-4-methyl-5-bromopyridin-2-amine | ≥98% | [Supplier Name] |

| Sulfuric acid (H₂SO₄) | 98% | [Supplier Name] |

| Nitric acid (HNO₃) | 70% | [Supplier Name] |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | [Supplier Name] |

| Saturated sodium bicarbonate (NaHCO₃) | ACS Reagent | [Supplier Name] |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | [Supplier Name] |

| Deionized water | - | - |

| Ice | - | - |

2.2. Equipment

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Standard laboratory glassware

2.3. Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Handle dichloromethane in a fume hood as it is a volatile and potentially carcinogenic solvent.

2.4. Reaction Procedure

-

Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Initial Cooling: Place the flask in an ice bath and allow it to cool to 0-5 °C.

-

Addition of Sulfuric Acid: Carefully add 20 mL of concentrated sulfuric acid (98%) to the flask.

-

Substrate Addition: While maintaining the temperature at 0-5 °C, slowly add 2.29 g (10 mmol) of N-ethyl-4-methyl-5-bromopyridin-2-amine to the sulfuric acid with vigorous stirring. The substrate should be added in small portions to control the initial exotherm.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.75 mL (11 mmol) of concentrated nitric acid (70%) to 5 mL of concentrated sulfuric acid (98%) while cooling in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of the substrate in sulfuric acid using the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a large beaker to accommodate foaming.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired nitrated product.

Data Presentation